molecular formula C16H17NO5S B13379467 3-{[(2-Ethoxy-5-methylphenyl)sulfonyl]amino}benzoic acid

3-{[(2-Ethoxy-5-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13379467
M. Wt: 335.4 g/mol
InChI Key: GVALSOVHBZCAJU-UHFFFAOYSA-N
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Description

3-{[(2-Ethoxy-5-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with an ethoxy group, a methyl group, and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Ethoxy-5-methylphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:

    Nitration: The starting material, 2-ethoxy-5-methylphenyl, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonylation: The amino group is sulfonylated using a sulfonyl chloride reagent to form the sulfonylamino derivative.

    Coupling: The sulfonylamino derivative is then coupled with benzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Ethoxy-5-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-{[(2-Ethoxy-5-methylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2-Ethoxy-5-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid: Similar structure but with a different substitution pattern.

    3-{[(2-Methoxyphenyl)sulfonyl]amino}benzoic acid: Contains a methoxy group instead of an ethoxy group.

    3-{[(2-Chlorophenyl)sulfonyl]amino}benzoic acid: Substituted with a chlorine atom.

Uniqueness

3-{[(2-Ethoxy-5-methylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy and methyl groups can affect the compound’s solubility, stability, and interaction with other molecules.

Properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

3-[(2-ethoxy-5-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C16H17NO5S/c1-3-22-14-8-7-11(2)9-15(14)23(20,21)17-13-6-4-5-12(10-13)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19)

InChI Key

GVALSOVHBZCAJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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